Home > Products > Building Blocks P1082 > 6-Chloro-7-methylpurine
6-Chloro-7-methylpurine - 5440-17-5

6-Chloro-7-methylpurine

Catalog Number: EVT-303887
CAS Number: 5440-17-5
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Chloro-7-methylpurine is a compound of interest due to its structural similarity to purine nucleotides, which are fundamental components of nucleic acids. Research into analogs of purine nucleotides, such as 6-chloro-7-methylpurine, has revealed various biological activities that could be harnessed for therapeutic purposes. These analogs can interfere with purine metabolism and nucleotide synthesis, which are critical pathways in cellular proliferation and survival, making them potential candidates for antitumor and antiviral therapies.

Applications in Various Fields

Antitumor Activity

One of the most promising applications of purine analogs is in the field of oncology. For example, 6-methylpurine, a compound closely related to 6-chloro-7-methylpurine, has been used in suicide gene therapy strategies to selectively release toxic metabolites in tumor cells. This approach has shown antitumor activity against slow-growing tumors such as human glioma and pancreatic tumors. The metabolites of 6-methylpurine have a prolonged retention time in tumors, which contributes to their effectiveness in inhibiting tumor growth after a single administration2.

Chemical Reactions with Amines

In the field of chemistry, 6-chloro-7-methylpurine derivatives have been synthesized by reacting with various amines. For instance, treatment with aniline, piperidine, or morpholine results in the formation of substituted purines, which could have further biological or chemical utility3.

Inhibition of Cellular Growth

The inhibitory effects of purine analogs on cellular growth have been observed in various studies. For example, 6-methylpurine has been found to inhibit the growth of Tetrahymena pyriformis, a model organism, by interfering with the production of acyl or amino acyl compounds. This suggests that the compound may affect the synthesis or utilization of ATP, as well as interfere with adenine utilization for nucleic acid synthesis4.

Enzyme Activity Modulation

Purine analogs can also affect enzyme activities in different tissues. For instance, 6-methylpurine has been shown to cause elevations in plasma phosphohexose isomerase and lactic dehydrogenase activities, along with decreases in these enzyme activities in the liver. These changes in enzyme activity could have implications for metabolic diseases or could be used as biomarkers for certain pathological conditions5.

7-Methyl-6-thiopurine

    Compound Description: 7-Methyl-6-thiopurine is a purine derivative with a thio group at position 6. It serves as a crucial starting material in the synthesis of 7-methyl-6-(nitroimidazolyl)thiopurines.

5(4)-Halo-4(5)-nitroimidazoles

    Compound Description: These are imidazole derivatives with a halogen atom (chloro, bromo, or iodo) at either position 5 or 4 and a nitro group at the remaining position. These compounds are used as reactants in the synthesis of 7-methyl-6-(nitroimidazolyl)thiopurines.

Sodium and Ammonium Salts of 5-Mercapto-4-nitroimidazoles

    Compound Description: These compounds are salts of imidazole derivatives containing a mercapto group at position 5 and a nitro group at position 4. They are used in the synthesis of 7-methyl-6-(nitroimidazolyl)thiopurines.

7-Methyl-6-(nitroimidazolyl)thiopurines

    Compound Description: These compounds are a series of novel purine derivatives synthesized and characterized for the first time in the study. They are formed by reacting 7-methyl-6-thiopurine with either 5(4)-halo-4(5)-nitroimidazoles or sodium and ammonium salts of 5-mercapto-4-nitroimidazoles.

2-Chloro-7-methylpurine-6,8-dione

    Compound Description: This compound is a key intermediate in the synthesis of 7-methyl-8-oxoguanosine.

Synthesis Analysis

The synthesis of 6-chloro-7-methylpurine can be approached through several methods, often involving the alkylation of purine derivatives. One notable synthesis method involves the reaction of 6-chloropurine with methylating agents under specific conditions to yield 6-chloro-7-methylpurine.

Key Synthesis Methods:

  1. Methylation Reaction: The methylation of 6-chloropurine can be performed using agents such as methyl iodide or methyl triflate in the presence of a base like potassium carbonate. The reaction typically requires careful control of temperature and solvent choice to optimize yield and selectivity.
  2. Vorbrüggen Conditions: In some protocols, the Vorbrüggen method is employed for N-glycosylation reactions, which can also be adapted to synthesize related purine derivatives efficiently.

The synthesis parameters, such as temperature, reaction time, and solvent type, can significantly influence the yield and purity of the final product. For instance, using less polar solvents has been shown to improve selectivity in related methylation reactions .

Molecular Structure Analysis

The molecular structure of 6-chloro-7-methylpurine features a purine core with a chlorine atom at the sixth position and a methyl group at the seventh position.

Structural Characteristics:

  • Molecular Formula: C6H5ClN4C_6H_5ClN_4
  • Functional Groups: The presence of a chlorine substituent and a methyl group alters the electronic properties of the molecule, influencing its reactivity and biological activity.
  • Crystallography: X-ray crystallography studies have provided insights into the three-dimensional arrangement of atoms within the molecule, revealing important steric interactions that may affect its biological function .
Chemical Reactions Analysis

6-Chloro-7-methylpurine participates in various chemical reactions typical for purine derivatives, including:

  1. Alkylation Reactions: It can undergo further alkylation at nitrogen positions under basic conditions.
  2. N-Glycosylation: The compound can serve as a nucleobase in nucleoside synthesis through N-glycosylation reactions, particularly when coupled with ribose derivatives.
  3. Dehalogenation: The chlorine atom can be replaced through nucleophilic substitution reactions, facilitating further derivatization.

These reactions are crucial for developing more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action for 6-chloro-7-methylpurine primarily involves its interaction with biological targets such as enzymes or nucleic acids.

Key Mechanistic Insights:

  • Enzyme Inhibition: The compound has been shown to inhibit specific kinases and phosphohydrolases, impacting cellular signaling pathways .
  • Antiviral Activity: Its structural similarity to natural nucleobases allows it to interfere with viral replication processes, making it a candidate for antiviral drug development .

The precise pathways through which 6-chloro-7-methylpurine exerts its effects are an area of ongoing research.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloro-7-methylpurine are critical for understanding its behavior in biological systems:

Properties:

  • Solubility: It exhibits varying solubility in different solvents, which is important for its application in synthesis and biological assays.
  • Stability: The stability of the compound under different pH conditions can influence its efficacy as a drug candidate.
  • Melting Point: Characterization studies have determined specific melting points that aid in purity assessment during synthesis .
Applications

6-Chloro-7-methylpurine has several scientific applications:

  1. Pharmaceutical Development: It is being explored as a potential antiviral agent due to its ability to inhibit viral replication mechanisms.
  2. Biochemical Research: Its role as an enzyme inhibitor makes it valuable for studying cellular processes and signaling pathways.
  3. Synthetic Chemistry: As an intermediate in the synthesis of more complex purines and nucleosides, it serves as a building block in medicinal chemistry .
Synthetic Methodologies and Regiochemical Challenges

Regioselective Alkylation Strategies for Purine Functionalization

The C6-chlorine atom in 6-chloropurine creates an electron-deficient system, enabling nucleophilic substitution at C6 and metal-catalyzed cross-coupling reactions. However, alkylation at nitrogen positions (N7/N9) competes with C6 functionalization due to the ambident nucleophilic character of purines. Modern strategies employ Lewis acid (LA) activation to enhance regiocontrol. For example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) coordinates with the purine nitrogen, polarizing the C=C bonds and directing Grignard reagents to the β-position of alkenyl substituents attached to purines. This approach achieves >90% regioselectivity for C-alkylation over N-alkylation under cryogenic conditions (−78°C) [9].

Solvent engineering profoundly impacts regiochemical outcomes. Less polar solvents like 2-methyltetrahydrofuran (2-MeTHF) increase N7-alkylation selectivity by destabilizing transition states favoring N9-isomers. As demonstrated in radiomethylation studies, switching from acetonitrile to 2-MeTHF improved the [11C]7m6BP/[11C]9m6BP ratio from 1:1 to 3:1 [5]. The table below summarizes solvent effects:

Table 1: Solvent Impact on N7/N9 Selectivity in 6-Bromopurine Methylation

SolventPolarity Index[11C]7m6BP:[11C]9m6BP Ratio
Acetonitrile5.81:1
Tetrahydrofuran4.02:1
Ethyl acetate4.42.5:1
2-MeTHF3.23:1

Optimization of N7 vs. N9 Methylation Selectivity in Halogenopurine Derivatives

The N7/N9 regioselectivity dichotomy arises from competing kinetic (N7) and thermodynamic (N9) products. N7-alkylation is kinetically favored due to lower steric hindrance, while N9-isomers dominate under equilibrium conditions. Base-catalyzed deprotonation shifts selectivity: stronger bases (e.g., NaH) generate purinyl anions that preferentially undergo N9-alkylation, whereas weaker bases (e.g., K₂CO₃) promote N7-attack via neutral species [5] [10].

Electrophile tuning is critical for radiopharmaceutical synthesis. [11C]Methyl triflate ([11C]CH₃OTf) outperforms [11C]CH₃I in automated syntheses, delivering higher conversion (95% vs. 60%) at lower temperatures (100°C vs. 140°C) while maintaining 3:1 N7-selectivity in 2-MeTHF [5]. This reactivity stems from the triflate’s superior leaving-group ability, reducing side reactions. Key optimized parameters include:

  • Temperature: 100°C (prevents thermal decomposition)
  • Reaction time: 5 min (balances conversion/purity)
  • Precursor concentration: 25 µmol/mL (minimizes dimerization)

Table 2: Methylation Optimization for 6-Bromopurine

Methylating AgentSolventTemp. (°C)Conversion (%)N7:N9 Ratio
[11C]CH₃IAcetonitrile140451:1
[11C]CH₃I2-MeTHF140653:1
[11C]CH₃OTf2-MeTHF100953:1

Catalytic Asymmetric Approaches for Chiral Purine Analog Development

Chiral purines bearing stereogenic centers at C8 or N9 require enantioselective catalysis. Carbonate-mediated double kinetic resolution (DEKR) leverages Candida antarctica lipase B (CALB) to resolve racemic amines and alcohols simultaneously. The enzyme forms a mixed carbonate intermediate via chemoselective acyl transfer, reacting with chiral nucleophiles at rates differing by enantiomer. For example, (R)-1-phenylethylamine couples with (S)-methyl-1-phenylethyl carbonate with >99% ee and E > 200 selectivity [6].

The mechanism involves chemoselective acyl-enzyme formation: CALB’s catalytic serine attacks the carbonate’s carbonyl, generating an unsymmetrical carbonate-enzyme adduct. This intermediate reacts enantioselectively with chiral amines (e.g., 1-phenylethylamine), yielding carbamates with 97–99% ee. Sustainability advantages include:

  • Atom economy: One carbonate molecule acylates two substrates
  • Mild deprotection: Carbamates hydrolyze under physiological conditions
  • Biocatalyst recyclability: CALB retains >90% activity after five cycles

Solid-Phase Synthesis Techniques for Purine Scaffold Diversification

While direct literature on solid-phase 6-chloro-7-methylpurine synthesis is limited, its role as a versatile synthetic intermediate (e.g., in nucleoside analogs) suggests applicability in combinatorial chemistry [8]. Proposed workflows adapt resin-bound strategies:

  • Linker attachment: Wang resin loading via carboxylic acid coupling
  • Purine assembly: Cyclization of 4,5-diaminopyrimidine precursors on resin
  • Regioselective functionalization: C6 chlorination with POCl₃/DMF, N7-alkylation under 2-MeTHF/K₂CO₃
  • Cleavage: TFA-mediated release yields 6-chloro-7-alkylpurines

Advantages over solution-phase synthesis include:

  • Purification simplification: Intermediates purified via resin washing
  • Diversification: On-resin Suzuki coupling at C2 or C8
  • Automation compatibility: Enables library synthesis for drug screening

Table 3: Solid-Phase Synthesis Workflow for Purine Analogs

StepReactionConditionsKey Regiochemical Control
1Resin functionalizationWang resin, DIC/DMAP, DCMN/A
2Pyrimidine cyclizationGuanidine HCl, EtOH, 80°CEnsures correct ring topology
3C6 chlorinationPOCl₃, N,N-diethylaniline, DMFAvoids N-oxide formation
4N7-alkylationAlkyl halide, 2-MeTHF, K₂CO₃Solvent-controlled selectivity
5Cleavage95% TFA, H₂OPreserves purine integrity

Properties

CAS Number

5440-17-5

Product Name

6-Chloro-7-methylpurine

IUPAC Name

6-chloro-7-methylpurine

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

InChI

InChI=1S/C6H5ClN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3

InChI Key

NCZREVPKGQGLFM-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=NC=N2)Cl

Synonyms

7-Methyl-6-chloropurine; NSC 15192;

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.